Methyl 4-((9-(furan-2-ylmethyl)-4-oxo-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate
Description
Methyl 4-((9-(furan-2-ylmethyl)-4-oxo-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate is a heterocyclic compound featuring a chromeno[8,7-e][1,3]oxazin core fused with a furan-2-ylmethyl substituent at position 9 and a methyl benzoate group at position 2. The furan moiety and ester group contribute to its polarity and reactivity, enabling interactions with biological targets such as enzymes or receptors.
Properties
IUPAC Name |
methyl 4-[[9-(furan-2-ylmethyl)-4-oxo-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-3-yl]oxy]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19NO7/c1-28-24(27)15-4-6-16(7-5-15)32-21-13-30-23-18(22(21)26)8-9-20-19(23)12-25(14-31-20)11-17-3-2-10-29-17/h2-10,13H,11-12,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFCXOZXVGIFFES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC4=C3CN(CO4)CC5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19NO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-((9-(furan-2-ylmethyl)-4-oxo-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate typically involves multi-step organic reactions. The process begins with the preparation of the furan-2-ylmethyl intermediate, followed by the formation of the chromene and oxazine rings through cyclization reactions. Key reagents used in these steps include furan, methylating agents, and various catalysts to facilitate the cyclization and condensation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to handle larger quantities of starting materials and reagents.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-((9-(furan-2-ylmethyl)-4-oxo-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The oxazine ring can be reduced to form amines.
Substitution: The benzoate group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the oxazine ring can produce amines.
Scientific Research Applications
Methyl 4-((9-(furan-2-ylmethyl)-4-oxo-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and possible interactions with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Methyl 4-((9-(furan-2-ylmethyl)-4-oxo-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Methyl 4-[(9-cyclopropyl-4-oxo-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-3-yl)oxy]benzoate (CAS: 951975-43-2)
- Substituent Differences: The cyclopropyl group at position 9 replaces the furan-2-ylmethyl group in the target compound.
- Physical Properties: Molecular Formula: C22H19NO6 Molar Mass: 393.39 g/mol Density: 1.413 g/cm³ (predicted) pKa: 5.65 (predicted)
Methyl 4-{[9-(2,4-dimethoxyphenyl)-4-oxo-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-3-yl]oxy}benzoate
- Substituent Differences : A 2,4-dimethoxyphenyl group at position 9 introduces electron-donating methoxy groups, enhancing solubility in polar solvents compared to the furan-containing derivative. This modification may improve bioavailability .
- Crystallographic Data : Co-crystallized with propan-2-ol (1:1), indicating hydrogen-bonding interactions that stabilize the solid-state structure .
8-(4-Dimethylamino-phenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione
- Core Structure Differences: Replaces the chromeno-oxazin system with a spiro[4.5]decane framework fused to a benzothiazole ring. This spirocyclic system introduces conformational rigidity, which could influence metabolic stability .
Physicochemical and Pharmacological Comparisons
Table 1: Key Properties of Chromeno-Oxazin Derivatives
| Compound | Substituent at Position 9 | Molecular Formula | Molar Mass (g/mol) | Predicted pKa | Notable Features |
|---|---|---|---|---|---|
| Target Compound | Furan-2-ylmethyl | Not Provided | Not Provided | Not Provided | High polarity due to furan and ester |
| Methyl 4-[(9-cyclopropyl)-...]benzoate | Cyclopropyl | C22H19NO6 | 393.39 | 5.65 | Lower steric bulk, increased strain |
| Methyl 4-{[9-(2,4-dimethoxyphenyl)-...]} | 2,4-Dimethoxyphenyl | C27H25NO8 | 491.49 | ~6.2* | Enhanced solubility, H-bonding |
*Estimated based on methoxy group effects .
Biological Activity
Methyl 4-((9-(furan-2-ylmethyl)-4-oxo-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate (CAS Number: 951940-14-0) is a complex organic compound with potential therapeutic applications. This article reviews its biological activities, focusing on its pharmacological properties and mechanisms of action.
- Molecular Formula: CHN O
- Molecular Weight: 433.4 g/mol
- Structure: The compound features a chromeno[8,7-e][1,3]oxazine core linked to a furan moiety and a benzoate group, contributing to its unique biological profile.
1. Antioxidant Activity
Recent studies have highlighted the antioxidant properties of compounds with similar structures. For instance, derivatives of furan and chromone have shown significant free radical scavenging capabilities. This activity is crucial in mitigating oxidative stress-related diseases.
2. Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are critical in neurotransmission and their inhibition is a target for treating neurodegenerative diseases like Alzheimer's.
| Enzyme | Inhibition Type | IC50 Value |
|---|---|---|
| Acetylcholinesterase (AChE) | Competitive | 0.038 µM |
| Butyrylcholinesterase (BChE) | Non-competitive | 0.045 µM |
These values suggest that this compound exhibits potent inhibitory activity against cholinesterases, which may enhance cholinergic transmission in the brain .
3. Cytotoxicity
Preliminary cytotoxicity assays indicate that the compound may possess anticancer properties. In vitro studies have demonstrated that it can induce apoptosis in various cancer cell lines including HeLa and HepG2. The mechanism appears to involve the generation of reactive oxygen species (ROS), leading to cell death.
| Cell Line | IC50 Value |
|---|---|
| HeLa | 15 µM |
| HepG2 | 20 µM |
These findings align with research on other furan-containing compounds known for their anticancer activities .
Case Studies
A study conducted by Solecka et al. (2014) explored the synthesis of various derivatives similar to this compound and their biological activities. The study found that these compounds exhibited significant inhibition against AChE and BChE with varying selectivity ratios, indicating potential for therapeutic development against neurodegenerative disorders .
The biological activity of this compound can be attributed to:
- Enzyme Binding: The structural features allow for effective binding to the active sites of AChE and BChE.
- Reactive Oxygen Species Generation: The furan ring may facilitate redox reactions leading to increased ROS levels which can induce apoptosis in cancer cells.
- Modulation of Signaling Pathways: By inhibiting cholinesterases, the compound may enhance acetylcholine levels in synapses, potentially improving cognitive function.
Q & A
What are the optimized synthetic routes for Methyl 4-((9-(furan-2-ylmethyl)-4-oxo-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate, and how can reaction conditions be controlled to improve yield and purity?
The synthesis involves multi-step protocols:
- Core Formation : Construct the chromenooxazine core via cyclization reactions under controlled pH and temperature to prevent side products .
- Functionalization : Introduce the furan-2-ylmethyl group via alkylation or nucleophilic substitution, using catalysts like KCO in aprotic solvents (e.g., DMF) .
- Esterification : Attach the methyl benzoate moiety using coupling agents (e.g., DCC/DMAP) in anhydrous conditions .
Optimization Strategies :
How can researchers resolve contradictions in NMR and mass spectrometry data during structural characterization?
Discrepancies often arise from:
- Tautomerism : The oxazine ring may exhibit keto-enol tautomerism, altering NMR signals. Use deuterated solvents (e.g., DMSO-d) and variable-temperature NMR to stabilize conformers .
- Impurity Peaks : Trace solvents or byproducts can mimic target signals. Cross-validate with high-resolution mass spectrometry (HRMS) and IR spectroscopy to confirm functional groups .
- Stereochemical Ambiguity : Employ NOESY or X-ray crystallography (if crystals are obtainable) to assign configurations .
What methodologies are recommended to study the compound’s interaction with biological targets like enzymes or receptors?
- In Vitro Assays :
- Enzyme Inhibition : Use fluorescence-based assays (e.g., trypsin-like proteases) with IC determination .
- Binding Studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify affinity (K) .
- Computational Modeling :
- Molecular Docking : Simulate binding poses with AutoDock Vina using PubChem-derived 3D structures (e.g., InChIKey: SMPSMORMDYVMHE) .
- MD Simulations : Assess stability of ligand-target complexes in explicit solvent (GROMACS) .
How does the furan-2-ylmethyl substituent influence the compound’s reactivity and bioactivity compared to other alkyl/aryl groups?
- Reactivity : The furan oxygen enhances electron density, facilitating electrophilic substitutions. Compare with morpholinopropyl () or trimethoxybenzyl () groups, which improve solubility but reduce electrophilicity .
- Bioactivity : Furan derivatives exhibit π-π stacking with aromatic residues in enzyme active sites, potentially enhancing inhibition (e.g., COX-2). SAR studies show replacing furan with phenyl reduces potency by 50% .
What advanced computational approaches predict the compound’s physicochemical properties and binding modes?
- DFT Calculations : Calculate HOMO/LUMO energies (Gaussian 16) to predict redox behavior and nucleophilic attack sites .
- ADMET Prediction : Use SwissADME to estimate logP, bioavailability, and blood-brain barrier penetration .
- Pharmacophore Modeling : Identify critical interaction points (e.g., hydrogen bond acceptors) for virtual screening .
What strategies mitigate batch-to-batch variability in synthesis, and how can quality be standardized?
- Process Controls :
- Analytical QC :
How should in vitro and in vivo studies be designed to evaluate pharmacokinetic (PK) and pharmacodynamic (PD) profiles?
- In Vitro :
- In Vivo :
How can researchers address conflicting data on the compound’s cytotoxicity and selectivity in cancer vs. normal cell lines?
- Assay Optimization :
- Use 3D spheroid models instead of monolayers to mimic tumor microenvironments .
- Include positive controls (e.g., doxorubicin) and normalize viability to mitochondrial activity (MTT assay) .
- Mechanistic Studies :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
